![molecular formula C22H20O7 B2762173 (Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929373-16-0](/img/structure/B2762173.png)
(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H20O7 and its molecular weight is 396.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes existing research findings on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound can be achieved through various organic reactions involving benzo[d][1,3]dioxole derivatives. The compound is often synthesized using methods that include esterification and coupling reactions with appropriate reagents to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties , particularly its efficacy against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
(Z)-tert-butyl 2-(...) | HepG2 | 6.525 | |
Thiourea derivative | HCT116 | 1.54 | |
Doxorubicin | HepG2 | 7.46 |
The mechanisms through which this compound exerts its effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway, such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, thus preventing cancer cells from proliferating .
Case Studies
Several case studies have illustrated the biological activity of compounds related to this compound:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activity against HepG2, HCT116, and MCF7 cell lines. The results indicated that these compounds exhibited significantly lower IC50 values compared to doxorubicin, highlighting their potential as effective anticancer agents .
- Molecular Docking Studies : Molecular docking studies have suggested that the binding affinity of these compounds for target proteins correlates with their cytotoxic effects. This computational approach aids in predicting how modifications to the chemical structure could enhance efficacy .
Applications De Recherche Scientifique
Preliminary studies suggest that (Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits significant biological activities. These include:
Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties that can mitigate oxidative stress in biological systems.
Anticancer Properties
Studies have shown that derivatives of benzofuran and dioxole exhibit cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its efficacy as an anticancer agent .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been explored, with findings suggesting it can inhibit the growth of certain bacterial strains .
Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals compared to control samples.
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated IC50 values indicating potent cytotoxicity, supporting its potential as a therapeutic agent in cancer treatment .
Study 3: Antimicrobial Screening
The compound was tested against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations, suggesting its viability as an antimicrobial agent .
Propriétés
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-22(2,3)29-20(23)11-25-14-5-6-15-17(10-14)28-19(21(15)24)9-13-4-7-16-18(8-13)27-12-26-16/h4-10H,11-12H2,1-3H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUAEAGYJLTNKW-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.